2-Deoxy-scyllo-inosose
Overview
Description
2-Deoxy-scyllo-inosose is a six-membered cyclitol and an important biosynthetic intermediate in the production of 2-deoxystreptamine-containing aminoglycoside antibiotics such as kanamycin, neomycin, butirosin, and gentamicin . It is synthesized from D-glucose 6-phosphate by the enzyme this compound synthase . This compound is also recognized for its potential as a sustainable biomaterial for the production of aromatic compounds and as a chiral cyclohexane synthon .
Mechanism of Action
Target of Action
The primary target of 2-Deoxy-scyllo-inosose (2DOI) is the enzyme this compound synthase (DOIS) . DOIS is a key enzyme in the biosynthesis of clinically important aminoglycoside antibiotics . It catalyzes the formation of 2DOI from D-glucose-6-phosphate .
Mode of Action
2DOI is constructed from D-glucose-6-phosphate (G6P) by DOIS with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . The presence of Co2+ is essential for the enzyme activity, but Zn2+ is totally inhibitory .
Biochemical Pathways
2DOI is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin . It is biosynthesized from D-glucose 6-phosphate (G6P) by DOIS, which belongs to the 3-dehydroquinate synthase (DHQS) family in the shikimate pathway .
Pharmacokinetics
It is known that the compound is produced in microorganisms through enzymatic reactions . The production of 2DOI can be enhanced in metabolically engineered strains of Bacillus subtilis .
Result of Action
The production of 2DOI leads to the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . These antibiotics are clinically important and have a wide range of applications in treating bacterial infections.
Action Environment
The production of 2DOI is influenced by the metabolic environment of the producing microorganisms . For instance, the expression of a natural btrC gene, encoding DOIS in butirosin-producing Bacillus circulans, in the heterologous host Bacillus subtilis, generated approximately 2.3 g/L DOI . The development of engineered microbial cell factories empowered through convergence of metabolic engineering and synthetic biology should enable mass production of DOI .
Biochemical Analysis
Biochemical Properties
2-Deoxy-scyllo-inosose plays a crucial role in biochemical reactions, particularly in the biosynthesis of aminoglycoside antibiotics. It is synthesized from D-glucose 6-phosphate by the enzyme this compound synthase, which requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as a cofactor . This enzyme catalyzes the conversion of D-glucose 6-phosphate to this compound through a series of reactions involving carbocycle formation . The compound interacts with various enzymes and proteins, including polyphosphate glucokinase, which produces glucose 6-phosphate from D-glucose and polyphosphate . These interactions are essential for the efficient synthesis of this compound and its subsequent conversion to aminoglycoside antibiotics .
Cellular Effects
This compound influences various cellular processes, particularly in microorganisms that produce aminoglycoside antibiotics. It affects cell function by participating in the biosynthesis of these antibiotics, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of this compound in the biosynthetic pathway can lead to the production of antibiotics that inhibit protein synthesis in target bacteria, thereby affecting their growth and survival . Additionally, the compound’s role in the production of aromatic compounds can influence metabolic pathways and cellular functions related to the synthesis of these compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from D-glucose 6-phosphate by the enzyme this compound synthase . This enzyme catalyzes a multistep reaction that includes the formation of a carbocycle, which is a key intermediate in the biosynthesis of aminoglycoside antibiotics . The enzyme’s activity is dependent on the presence of NAD+ as a cofactor, which facilitates the oxidation-reduction reactions necessary for the conversion of D-glucose 6-phosphate to this compound . The compound can also interact with other enzymes in the biosynthetic pathway, leading to the production of various aminoglycoside antibiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound can be synthesized efficiently in one-pot enzymatic reactions, with nearly full conversion of D-glucose to this compound in the presence of polyphosphate . The stability of the compound and its long-term effects on cellular function can vary depending on the experimental conditions and the presence of other biomolecules . In vitro and in vivo studies have demonstrated that this compound can be a stable intermediate in the biosynthesis of aminoglycoside antibiotics, but its stability may be influenced by factors such as temperature, pH, and the presence of other enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound is involved in the biosynthesis of aminoglycoside antibiotics, which can have toxic or adverse effects at high doses . For example, aminoglycoside antibiotics can cause nephrotoxicity and ototoxicity in animals and humans when administered at high doses . Therefore, it is important to consider the potential toxic effects of this compound and its derivatives when studying their dosage effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of aminoglycoside antibiotics . The compound is synthesized from D-glucose 6-phosphate by the enzyme this compound synthase, which belongs to the 3-dehydroquinate synthase family in the shikimate pathway . This pathway is responsible for the production of various aromatic compounds and is essential for the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . The compound interacts with enzymes such as polyphosphate glucokinase and other enzymes in the shikimate pathway, which are crucial for its synthesis and subsequent conversion to antibiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function in biochemical reactions. The compound is transported within cells by specific transporters and binding proteins that facilitate its movement to the appropriate cellular compartments . For example, polyphosphate glucokinase produces glucose 6-phosphate from D-glucose and polyphosphate, which is then converted to this compound by this compound synthase . The localization and accumulation of the compound within cells can influence its activity and function in the biosynthesis of aminoglycoside antibiotics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function in biochemical reactions. The compound is localized in specific cellular compartments where it interacts with enzymes and other biomolecules involved in its synthesis and conversion to aminoglycoside antibiotics . For example, this compound synthase is localized in the cytoplasm, where it catalyzes the conversion of D-glucose 6-phosphate to this compound . The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deoxy-scyllo-inosose can be synthesized through a one-pot enzymatic reaction from D-glucose and polyphosphate . The process involves the use of polyphosphate glucokinase to produce glucose 6-phosphate from D-glucose and polyphosphate. Subsequently, this compound synthase catalyzes the conversion of glucose 6-phosphate to this compound in the presence of nicotinamide adenine dinucleotide (NAD+) .
Industrial Production Methods
Industrial production of this compound has been enhanced through metabolic engineering and synthetic biology. For instance, recombinant strains of Bacillus subtilis have been engineered to produce high yields of this compound by disrupting genes involved in the sugar metabolic pathway and introducing genes encoding this compound synthase . Fed-batch fermentation using glycerol and glucose as dual carbon sources has been shown to yield up to 38.0 g/L of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-scyllo-inosose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as nicotinamide adenine dinucleotide (NAD+).
Reduction: Reduction reactions may involve the use of nicotinamide adenine dinucleotide (NADH).
Substitution: Substitution reactions can occur under specific enzymatic conditions.
Major Products
The major products formed from these reactions include 2-deoxy-scyllo-inosamine and other intermediates in the biosynthesis of aminoglycoside antibiotics .
Scientific Research Applications
2-Deoxy-scyllo-inosose has a wide range of applications in scientific research:
Chemistry: It serves as a chiral cyclohexane synthon and a precursor for the synthesis of aromatic compounds.
Biology: The compound is a key intermediate in the biosynthesis of aminoglycoside antibiotics, which are crucial for treating bacterial infections
Medicine: Aminoglycoside antibiotics derived from this compound are used to treat various bacterial infections
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-scyllo-inosamine: Another intermediate in the biosynthesis of aminoglycoside antibiotics.
3-Dehydroquinate: An intermediate in the shikimate pathway, which shares some enzymatic similarities with 2-deoxy-scyllo-inosose.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . Its ability to serve as a chiral cyclohexane synthon and a precursor for aromatic compounds further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCZKBRQBKGJW-FSZQNWAESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243676 | |
Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78963-40-3 | |
Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78963-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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